molecular formula C14H23NO4 B2702316 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid CAS No. 1781980-47-9

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid

Cat. No.: B2702316
CAS No.: 1781980-47-9
M. Wt: 269.341
InChI Key: IMBUDFWNIQKTNO-UHFFFAOYSA-N
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Description

Historical Development of Indole-Based Carboxylic Acid Research

The study of indole derivatives dates to the mid-19th century, when Adolf von Baeyer first isolated indole via the reduction of oxindole. Early investigations focused on natural indole alkaloids, such as tryptophan and serotonin, which revealed the biological significance of the indole scaffold. The transition to saturated indole systems, including octahydroindoles, emerged in the late 20th century as synthetic methodologies advanced. For instance, the development of stereoselective hydrogenation techniques enabled the conversion of indole to its partially saturated analogs, laying the groundwork for octahydroindole carboxylates.

A pivotal milestone was the 2008 synthesis of enantiomerically pure octahydroindole-2-carboxylic acid by Martínez and colleagues, which demonstrated the feasibility of accessing stereochemically complex variants. This work highlighted the role of oxazolidinone intermediates in achieving high stereocontrol, a strategy later adapted for tert-butoxycarbonyl-protected derivatives. The introduction of Boc groups into indole chemistry further expanded synthetic possibilities by enabling selective functionalization at nitrogen-protected positions.

Table 1: Key Milestones in Indole Carboxylate Research

Year Discovery/Innovation Significance
1866 Isolation of indole Foundation for heterocyclic indole chemistry
1930s Identification of indole alkaloids Linked indole frameworks to biological activity
2008 Stereoselective synthesis of octahydroindole-2-carboxylic acid Enabled access to enantiopure bicyclic amino acids
2009 Boc-directed Ir-catalyzed borylation Demonstrated Boc compatibility in regioselective functionalization

Significance in Heterocyclic Chemistry Research

Octahydroindole carboxylates occupy a unique niche in heterocyclic chemistry due to their conformational rigidity and bifunctional reactivity. The saturated bicyclic structure imposes spatial constraints that mimic natural peptide turn motifs, making these compounds valuable in designing enzyme inhibitors and receptor ligands. For example, octahydroindole-2-carboxylic acid derivatives have been incorporated into bradykinin antagonists to enhance metabolic stability while retaining binding affinity.

The Boc-protected variant 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid exemplifies the strategic use of protective groups to modulate reactivity. The Boc group not only shields the nitrogen atom from undesired side reactions but also directs electrophilic substitutions to specific positions on the heterocycle. In Ir-catalyzed borylation reactions, Boc-protected indoles undergo selective functionalization at the β-position relative to nitrogen, a regioselectivity unattainable with unprotected analogs. This duality of protection and direction underpins the compound’s utility in constructing complex molecular architectures.

Evolution of Octahydroindole Chemistry in Academia

Academic research has driven the evolution of octahydroindole chemistry from fundamental structural studies to advanced synthetic applications. Early work focused on elucidating the stereoelectronic effects governing the reactivity of partially saturated indoles. For instance, the discovery that protonation occurs preferentially at C3 rather than N1 in indole derivatives informed strategies for stabilizing reactive intermediates during hydrogenation.

The advent of asymmetric catalysis marked a transformative phase. Martínez’s synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid via trichloromethyloxazolidinone intermediates demonstrated the feasibility of achieving high enantiomeric excess in bicyclic systems. Subsequent studies leveraged chiral auxiliaries and enzymatic resolutions to access all eight stereoisomers of octahydroindole-2-carboxylic acid, enabling structure-activity relationship (SAR) studies in peptide mimetics.

Research Significance of tert-Butoxycarbonyl Protection in Indole Chemistry

The tert-butoxycarbonyl (Boc) group has become indispensable in indole chemistry due to its dual role as a protective group and a regioselectivity director. In the synthesis of This compound , the Boc group ensures nitrogen stability during harsh reaction conditions, such as acid-catalyzed cyclizations or metal-mediated cross-couplings. Crucially, Boc protection alters the electronic landscape of the indole nucleus, redirecting electrophilic attacks from the traditional C3 position to the carbocyclic ring’s C5 position under acidic conditions.

Recent advancements in Ir-catalyzed C–H borylation have further underscored the Boc group’s utility. For example, Boc-protected indoles undergo borylation at the β-position with near-complete regioselectivity, enabling the synthesis of boronate esters that serve as versatile intermediates in Suzuki-Miyaura couplings. This compatibility with transition metal catalysis positions Boc-protected octahydroindole carboxylates as linchpins in drug discovery pipelines.

The compound’s carboxylic acid moiety adds another dimension of functionality, permitting conjugation to peptides or solid-phase synthesis resins. This bifunctional character has been exploited in creating hybrid molecules with enhanced pharmacokinetic profiles, such as ACE inhibitors and antithrombotic agents.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBUDFWNIQKTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid typically involves multiple steps One common method includes the cyclization of a suitable precursor, followed by functional group transformations For instance, starting from a substituted aniline, the synthesis may proceed through a series of reactions including nitration, reduction, and cyclization to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid is being investigated for its potential as a pharmaceutical agent. Notably:

  • Androgen Receptor Degradation : A patent describes its use in degrading androgen receptors, which could have implications for treating hormone-dependent cancers .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
CompoundViability (%)Statistical Significance
Control100-
Compound A (R=H)63.4p < 0.05
Compound B (3,5-dichloro)21.2p < 0.001

This data suggests that structural modifications can enhance anticancer activity .

Biological Studies

The compound is utilized in biological research to study enzyme-substrate interactions and protein-ligand binding:

  • Enzyme Inhibition Studies : In vitro assays reveal that the compound can inhibit specific kinases involved in tumor growth .

Chemical Synthesis

As a building block in organic synthesis, this compound serves as a precursor for developing more complex molecules:

  • Synthesis of New Materials : It can be employed in synthesizing advanced materials and catalysts .

Case Study 1: Anticancer Activity in A549 Cells

A series of experiments assessed the viability of A549 cells treated with various concentrations of the compound. The results indicated a dose-dependent response where higher concentrations led to a significant decrease in cell viability:

  • Treatment Duration : 24 hours
  • Concentration Range : 10 µM to 100 µM

These findings suggest that the compound's efficacy may be influenced by both concentration and structural modifications .

Case Study 2: Enzyme Interaction Studies

In vitro studies have shown that this compound can interact with specific enzymes involved in cancer metabolism. For instance, enzyme assays revealed that the compound could inhibit the activity of certain kinases implicated in tumor growth .

Summary

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Perindopril (PER)

Structural Differences :

  • Core Structure : Both compounds share the octahydroindole framework. However, PER’s carboxylic acid is at position 2, whereas the target compound’s is at position 6 .
  • Functional Groups: PER incorporates an ethoxycarbonyl group and a pentanoylamino side chain, while the target compound features a Boc group and lacks the extended side chain.

Functional Implications :

  • Bioactivity : PER’s ACE inhibition relies on its side chain binding to zinc in the enzyme’s active site. The absence of this side chain in the target compound suggests it lacks direct therapeutic activity but may serve as a precursor .
  • Synthetic Utility : The Boc group in the target compound enables selective amine protection during multi-step syntheses, a strategy mirrored in intermediates for drugs like the pyrimidine-carboxamide in .

Comparison with Other Boc-Protected Intermediates

Examples from patent applications () highlight the Boc group’s versatility:

  • Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate: This intermediate shares the Boc-protected amine motif.

Physicochemical Properties

  • Stability : The Boc group improves stability under basic conditions but is acid-labile, as shown in where HCl removes it quantitatively .
  • Chromatographic Behavior : HPLC retention times (e.g., 1.76 minutes in ) and LCMS data (e.g., m/z 732 in ) from related compounds suggest methods for characterizing the target compound’s purity and mass .

Biological Activity

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1781980-47-9

The compound features an indole ring system fused with a cyclohexane structure and contains a carboxylic acid functional group. Its unique structure is believed to contribute to its biological activities.

The mechanism of action of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways.

Anticancer Activity

Research has indicated that derivatives of octahydroindole compounds exhibit notable anticancer properties. For example:

  • A study demonstrated that modifications to the octahydroindole structure could enhance cytotoxicity against various cancer cell lines. Specifically, compounds were tested against A549 human lung adenocarcinoma cells, where certain derivatives significantly reduced cell viability compared to controls .
CompoundViability (%)Statistical Significance
Control100-
Compound A (R=H)63.4p < 0.05
Compound B (3,5-dichloro)21.2p < 0.001

This data suggests that structural modifications can lead to enhanced anticancer activity.

Case Study 1: Anticancer Activity in A549 Cells

A series of experiments assessed the viability of A549 cells treated with various concentrations of the compound. The results indicated a dose-dependent response where higher concentrations led to a significant decrease in cell viability:

  • Treatment Duration : 24 hours
  • Concentration Range : 10 µM to 100 µM

The findings suggest that the compound's efficacy may be influenced by both concentration and structural modifications.

Case Study 2: Enzyme Interaction Studies

In vitro studies have shown that this compound can interact with specific enzymes involved in cancer metabolism. For instance, enzyme assays revealed that the compound could inhibit the activity of certain kinases implicated in tumor growth.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid?

Methodological Answer: The synthesis of indole-carboxylic acid derivatives typically involves refluxing intermediates with protective groups. For example:

  • Step 1: Prepare the indole core using 3-formyl-1H-indole-2-carboxylic acid derivatives.
  • Step 2: Introduce the tert-butoxycarbonyl (Boc) protective group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., DMF) under inert conditions .
  • Step 3: Hydrogenate the indole ring system (octahydroindole formation) using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation .
  • Critical Parameters: Reaction time (3–5 h), temperature (80–100°C), and stoichiometry (1.1:1 molar ratio of aldehyde to amine) are crucial for yield optimization .

Q. Q2. How can researchers purify and characterize this compound?

Methodological Answer: Purification:

  • Recrystallize the crude product using a DMF/acetic acid mixture (3:1 v/v) to remove unreacted starting materials .
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .

Characterization:

  • NMR: Analyze δ 1.2–1.4 ppm (tert-butyl group), δ 6.5–8.0 ppm (aromatic protons), and δ 12.0–12.5 ppm (carboxylic acid proton) .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ or [M-H]⁻ peaks) .
  • IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for Boc group and carboxylic acid) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to mitigate side reactions during Boc protection?

Methodological Answer:

  • Solvent Selection: Use anhydrous DMF to minimize hydrolysis of Boc groups.
  • Catalyst Screening: Test bases like DMAP (4-dimethylaminopyridine) to accelerate Boc activation .
  • Temperature Control: Maintain 0–5°C during Boc introduction to suppress competing acylation of secondary amines .
  • Validation: Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry if intermediates dimerize .

Q. Q4. How do researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility Testing: Perform systematic studies in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax = 270–300 nm for indole derivatives) .
  • Stability Profiling: Store the compound under argon at -20°C and assess degradation via HPLC over 30 days (e.g., C18 column, acetonitrile/water mobile phase) .
  • Data Reconciliation: Cross-reference with PubChem or peer-reviewed databases (exclude commercial platforms like BenchChem) .

Q. Q5. What computational methods are used to predict the reactivity of the octahydroindole core?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to assess conformational stability .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.